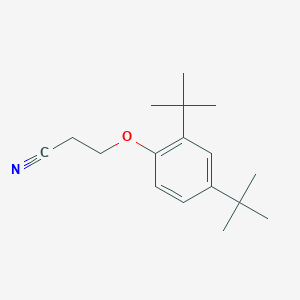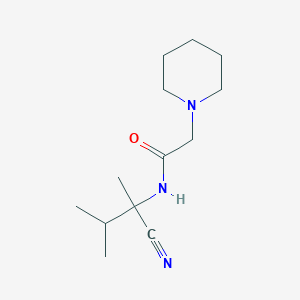![molecular formula C24H19N3OS B2558996 4-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392254-37-4](/img/structure/B2558996.png)
4-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide” is a chemical compound with the molecular formula C24H19N3OS . It has a molecular weight of 397.5 g/mol . The compound is also known by other names such as “392254-37-4”, “N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide”, and "N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1’-biphenyl]-4-carboxamide" .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring attached to a thiophene ring, which is further attached to a phenyl ring . The InChI string for this compound is "InChI=1S/C24H19N3OS/c28-24(19-13-11-18(12-14-19)17-7-3-1-4-8-17)25-23-21-15-29-16-22(21)26-27(23)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,25,28)" . The Canonical SMILES string is "C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 397.5 g/mol, a XLogP3-AA of 4.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 4, an exact mass of 397.12488341 g/mol, a monoisotopic mass of 397.12488341 g/mol, a topological polar surface area of 72.2 Ų, a heavy atom count of 29, a formal charge of 0, and a complexity of 552 .
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds structurally related to 4-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide have been synthesized and evaluated for their biological activities. For instance, derivatives of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, synthesized using 4-aminophenazone, were screened for their inhibitory potential against human recombinant alkaline phosphatases and recombinant human and rat ecto-5′-nucleotidases. These compounds exhibited potential biological applications, indicating their relevance in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).
Material Science Applications
Research has also extended into the materials science domain, where derivatives of similar structures have been utilized. For example, antipyrine derivatives have been studied for their optical properties, suggesting applications in materials science, particularly in the development of thin films with specific optical absorption and refraction properties (El-Ghamaz et al., 2017).
Antimicrobial and Antiviral Activities
Further studies have explored the antimicrobial and antiviral potentials of these compounds. Thiosemicarbazide derivatives, used as precursors for synthesizing various heterocyclic compounds, demonstrated significant antimicrobial activity. This highlights their utility in developing new antimicrobial agents (Elmagd et al., 2017). Additionally, benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity, opening new avenues for antiviral drug development (Hebishy et al., 2020).
properties
IUPAC Name |
4-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3OS/c28-24(19-13-11-18(12-14-19)17-7-3-1-4-8-17)25-23-21-15-29-16-22(21)26-27(23)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAFLVCQLULXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2558913.png)




![7-Benzyl-8-[4-(4-fluorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2558921.png)




![6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2558927.png)


![5-Bromo-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2558934.png)